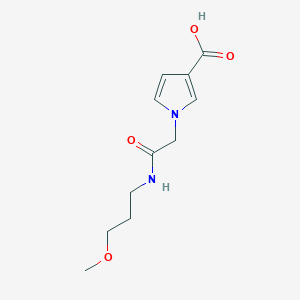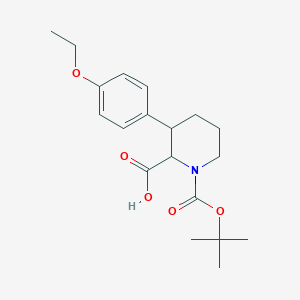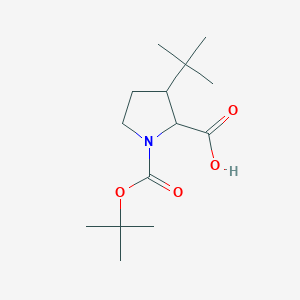![molecular formula C12H15NO3S B1470004 2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid CAS No. 1477796-50-1](/img/structure/B1470004.png)
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives, such as TPAC, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Molecular Structure Analysis
The molecular structure of TPAC includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including the compound , have been studied for their potential as anticancer agents . The thiophene moiety is a common feature in many pharmacologically active molecules, and its incorporation into new compounds is a significant area of research. The ability of thiophene derivatives to act on various biological pathways makes them promising candidates for developing new cancer therapies.
Organic Electronics: Semiconductors
The thiophene ring is a crucial component in the development of organic semiconductors . Its structural properties contribute to the conductivity and stability of organic electronic devices. Research into thiophene-based compounds like 2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid can lead to advancements in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Corrosion Inhibitors
In the field of industrial chemistry and material science, thiophene derivatives serve as effective corrosion inhibitors . The compound’s ability to form protective layers on metal surfaces is valuable for extending the life of various industrial materials.
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene-based compounds exhibit anti-inflammatory properties, which are beneficial in treating conditions like arthritis . The structural flexibility of thiophene allows for the design of molecules that can interact with inflammatory pathways, offering potential for new anti-inflammatory drugs.
Chemical Biology: PROTAC Degraders
The compound has applications in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders . These are bifunctional molecules that can target specific proteins for degradation, a novel approach in treating diseases where protein dysregulation is a factor.
Anesthetic Agents: Dental Anesthesia
Thiophene derivatives are used in the formulation of anesthetic agents, such as articaine, which is a dental anesthetic in Europe . The compound’s structural analogs may offer new pathways for developing more effective and safer anesthetics.
Antimicrobial Activity: Antibacterial and Antifungal Agents
Research has shown that thiophene derivatives can have potent antimicrobial effects, making them candidates for developing new antibacterial and antifungal agents . The ability to disrupt microbial cell processes is key to their effectiveness.
Synthesis of Heterocycles: Advanced Synthetic Methods
The compound is used in advanced synthetic methods for creating new thiophene derivatives . Techniques like heterocyclization allow chemists to synthesize a wide range of thiophene-based compounds with diverse properties and applications.
Zukünftige Richtungen
Piperidine derivatives, including TPAC, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can interact with a variety of targets, but the exact interactions would need to be determined experimentally .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of biochemical processes .
Eigenschaften
IUPAC Name |
2-[1-(thiophene-3-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWAXCFWQDKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)



![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)

